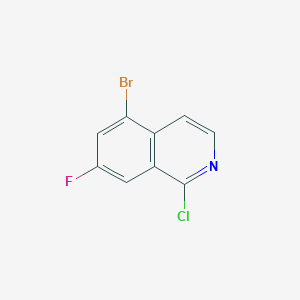![molecular formula C11H19N3O3 B11717555 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate is a complex organic compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is known for its unique bicyclo[1.1.1]pentane structure, which imparts significant strain and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxycarbamimidoyl group and the tert-butyl carbamate moiety . The reaction conditions often require the use of strong bases, such as sodium hydride, and protective groups to ensure selective reactions .
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity . The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate is unique due to its combination of a hydroxycarbamimidoyl group and a bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
VEVCBIUEAFIONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


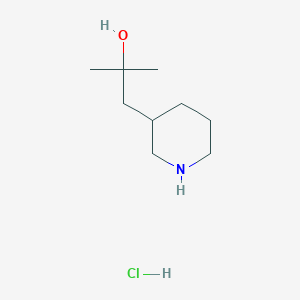

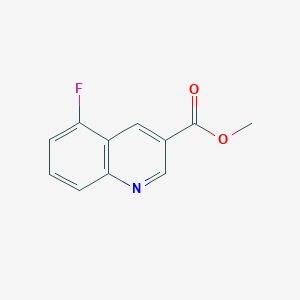
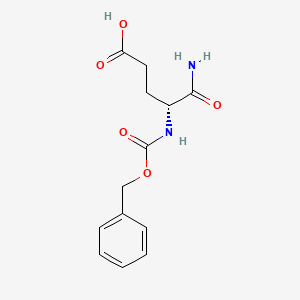
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)



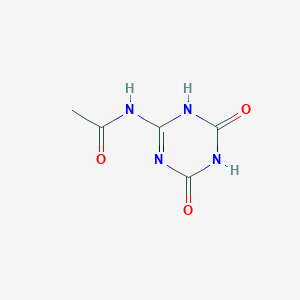
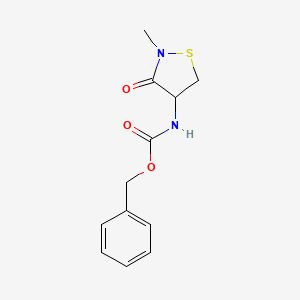
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
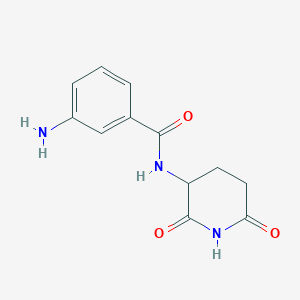
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
